(5Z)-3-butyl-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-BUTYL-5-[(2Z)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a quinoline moiety, a thiazolidinone ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-5-[(2Z)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-5-[(2Z)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-BUTYL-5-[(2Z)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-BUTYL-5-[(2Z)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-BUTYL-5-[(2Z)-2-(3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
- ETHYL (2Z)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-(1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
3-BUTYL-5-[(2Z)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C19H22N2OS2 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-(1-ethyl-6-methylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N2OS2/c1-4-6-11-21-18(22)17(24-19(21)23)16-10-8-14-12-13(3)7-9-15(14)20(16)5-2/h7-10,12H,4-6,11H2,1-3H3/b17-16- |
InChI Key |
YPHSFNZLZHGBLY-MSUUIHNZSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\C=CC3=C(N2CC)C=CC(=C3)C)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=C2C=CC3=C(N2CC)C=CC(=C3)C)SC1=S |
Origin of Product |
United States |
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